1-(2-Fluoroethyl)azetidin-3-amine
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Overview
Description
“1-(2-Fluoroethyl)azetidin-3-amine” is a chemical compound with the molecular formula C5H11FN2 . It has a molecular weight of 118.15 . The IUPAC name for this compound is the same as the common name . It appears as a light yellow liquid .
Synthesis Analysis
Azetidines, including “1-(2-Fluoroethyl)azetidin-3-amine”, can be synthesized through various methods. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines . A more recent method involves a straightforward one-step synthesis of azetidine-3-amines, starting from a bench-stable, commercial material .Molecular Structure Analysis
The molecular structure of “1-(2-Fluoroethyl)azetidin-3-amine” can be represented by the SMILES notation: NC1CN(CCF)C1 . This notation indicates that the molecule contains a nitrogen atom (N), which is connected to a carbon atom ©. This carbon atom is part of a three-membered ring structure (C1CN), which also includes a fluorine atom (F) attached to the second carbon atom in the ring .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They are more stable than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis
“1-(2-Fluoroethyl)azetidin-3-amine” has a molecular weight of 118.15 and a molecular formula of C5H11FN2 . The compound appears as a light yellow liquid . The exact values for density, boiling point, melting point, and flash point are not specified in the search results .Scientific Research Applications
- Recent Advances : Researchers have made remarkable strides in understanding the synthesis and reactivity of azetidines. Notably, recent studies have focused on novel methods and functionalization strategies .
Synthetic Chemistry and Undeveloped Research Area
Despite their ubiquity in natural products and relevance in medicinal chemistry, the synthetic chemistry of azetidines remains an undeveloped research area. Here’s why they matter:
- Nucleic Acid Chemistry : Researchers explore azetidines’ potential in nucleic acid chemistry, aiming for applications in gene editing and therapeutic nucleic acids .
Drug Discovery and Polymerization
Azetidines find intriguing applications beyond their synthetic chemistry:
- Polymerization : Azetidines contribute to polymer science. Their unique reactivity allows for the creation of functional polymers with tailored properties .
Future Directions
Azetidines, including “1-(2-Fluoroethyl)azetidin-3-amine”, have been the subject of recent research due to their importance in organic synthesis and medicinal chemistry . Future directions in this field may include the development of new synthetic strategies for functionalized azetidines and their applications in drug discovery, polymerization, and as chiral templates .
properties
IUPAC Name |
1-(2-fluoroethyl)azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FN2/c6-1-2-8-3-5(7)4-8/h5H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYBAXYRKISUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCF)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoroethyl)azetidin-3-amine |
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